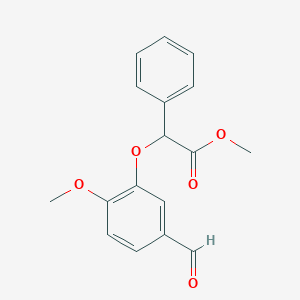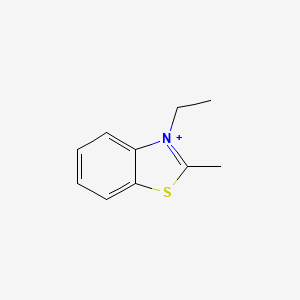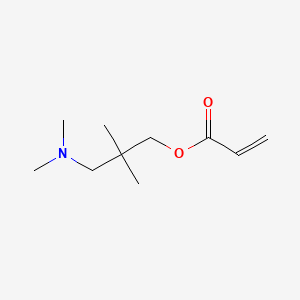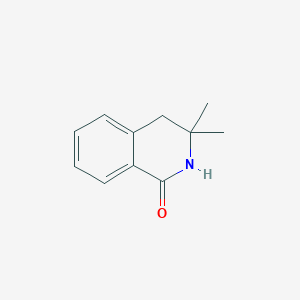
Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate
Overview
Description
“Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate” is a chemical compound. Unfortunately, there isn’t much detailed information available about this compound .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For a similar compound, “(5-formyl-2-methoxyphenoxy)acetic acid”, the SMILES string isCOc1ccc(C=O)cc1OCC(O)=O and the InChI key is GCUIYKXCCXKSRU-UHFFFAOYSA-N .
Scientific Research Applications
Environmental Epigenetics and Genome Flexibility
Research has highlighted the significant role of epigenetic modifications, such as DNA methylation and demethylation, in genome regulation and its adaptability to environmental and endogenous factors. These modifications are pivotal in driving epigenetic responses to environmental factors, potentially leading to genetic dysfunction and various pathologies. The review by Efimova et al. (2020) focuses on environmentally induced adverse effects on 5-hydroxymethylcytosine (5hmC) patterns in mammalian genomes, underscoring the sensitive nature of DNA hydroxymethylation as a biosensor for harmful environmental factors, which may induce specific changes through distinct metabolic pathways (Efimova et al., 2020).
Fluorescent Chemosensors Development
The development of fluorescent chemosensors based on 4-methyl-2,6-diformylphenol (DFP) has been an area of interest for detecting various analytes, including metal ions and neutral molecules. Roy (2021) discusses the high selectivity and sensitivity of DFP-based chemosensors, indicating a burgeoning research field with ample opportunities to modulate sensing selectivity and sensitivity for creating more advanced chemosensors (Roy, 2021).
Environmental Fate of Contaminants
Studies on the environmental fate of various contaminants, including alkylphenols and antimicrobial triclosan, highlight their persistence and toxicity in aquatic environments. Ying et al. (2002) and Bedoux et al. (2012) provide insights into the environmental distribution, biodegradation, and toxic effects of these compounds, emphasizing the need for understanding and mitigating their environmental impact (Ying et al., 2002); (Bedoux et al., 2012).
Pharmacological Properties of Natural Compounds
Research into the pharmacological properties of natural compounds, such as chlorogenic acid and osthole, has shown promising therapeutic potential against various diseases. Santana-Gálvez et al. (2017) and Zhang et al. (2015) review the health benefits and mechanisms of action of these compounds, highlighting their anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and cardiovascular protective activities (Santana-Gálvez et al., 2017); (Zhang et al., 2015).
properties
IUPAC Name |
methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-14-9-8-12(11-18)10-15(14)22-16(17(19)21-2)13-6-4-3-5-7-13/h3-11,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJCEQVOQZLOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC(C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377306 | |
| Record name | methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate | |
CAS RN |
885949-40-6 | |
| Record name | methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B1620984.png)
![3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde](/img/structure/B1620985.png)





![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B1620993.png)




